molecular formula C38H54N8O6S2 B12795872 Penicillin Et(NH)2 dimer CAS No. 142762-73-0

Penicillin Et(NH)2 dimer

Cat. No.: B12795872
CAS No.: 142762-73-0
M. Wt: 783.0 g/mol
InChI Key: YPQFZEWXZJFGOG-HTCODBRUSA-N
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Description

Penicillin Et(NH)2 dimer is a derivative of the well-known antibiotic penicillin. This compound is characterized by the presence of two penicillin molecules linked through an ethylamine group. The dimerization of penicillin enhances its stability and modifies its biological activity, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Penicillin Et(NH)2 dimer typically involves the reaction of penicillin with ethylamine under controlled conditions. The process begins with the activation of the carboxyl group of penicillin, followed by the nucleophilic attack of ethylamine, leading to the formation of the dimer. The reaction is usually carried out in an aqueous medium at a pH of around 7-8 to ensure optimal conditions for the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Penicillin Et(NH)2 dimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Penicillin Et(NH)2 dimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Penicillin Et(NH)2 dimer involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the transpeptidation reaction necessary for cross-linking peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Uniqueness: Penicillin Et(NH)2 dimer is unique due to its dimeric structure, which enhances its stability and modifies its biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

142762-73-0

Molecular Formula

C38H54N8O6S2

Molecular Weight

783.0 g/mol

IUPAC Name

(2R,4S)-2-[(1R)-2-(ethylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-N-[2-[[(2R,4S)-2-[(1R)-2-(ethylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C38H54N8O6S2/c1-7-39-31(49)27(43-25(47)21-23-15-11-9-12-16-23)35-45-29(37(3,4)53-35)33(51)41-19-20-42-34(52)30-38(5,6)54-36(46-30)28(32(50)40-8-2)44-26(48)22-24-17-13-10-14-18-24/h9-18,27-30,35-36,45-46H,7-8,19-22H2,1-6H3,(H,39,49)(H,40,50)(H,41,51)(H,42,52)(H,43,47)(H,44,48)/t27-,28-,29+,30+,35-,36-/m1/s1

InChI Key

YPQFZEWXZJFGOG-HTCODBRUSA-N

Isomeric SMILES

CCNC(=O)[C@H]([C@@H]1N[C@H](C(S1)(C)C)C(=O)NCCNC(=O)[C@H]2C(S[C@@H](N2)[C@@H](C(=O)NCC)NC(=O)CC3=CC=CC=C3)(C)C)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CCNC(=O)C(C1NC(C(S1)(C)C)C(=O)NCCNC(=O)C2C(SC(N2)C(C(=O)NCC)NC(=O)CC3=CC=CC=C3)(C)C)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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